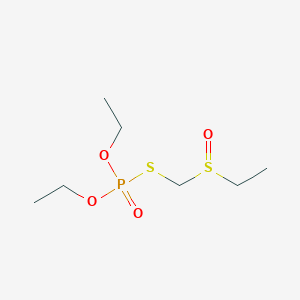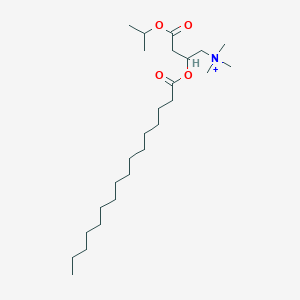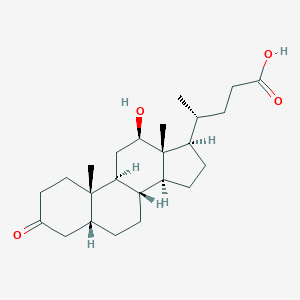
4-Azidobenzpyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidobenzpyramine (4-ABP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of benzpyramine, which is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. 4-ABP is a versatile compound that can be used in a wide range of research applications, including drug discovery, chemical biology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-Azidobenzpyramine involves the formation of a covalent bond between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule. This reaction is known as click chemistry and is highly selective and efficient. The covalent bond formed between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule is stable and irreversible, making it an ideal tool for studying protein-ligand interactions.
Effets Biochimiques Et Physiologiques
4-Azidobenzpyramine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. This makes it an ideal tool for studying protein-ligand interactions without affecting the biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Azidobenzpyramine in lab experiments include its versatility, ease of synthesis, and selectivity. It can be used to label a wide range of biomolecules and can be conjugated to a variety of molecules using click chemistry. However, one limitation of using 4-Azidobenzpyramine is that it requires a bioorthogonal reaction partner, such as an alkyne, for click chemistry to occur.
Orientations Futures
The potential applications of 4-Azidobenzpyramine in scientific research are vast. Some possible future directions include the development of new click chemistry reactions, the use of 4-Azidobenzpyramine in drug discovery, and the study of protein-ligand interactions in complex biological systems. Additionally, the use of 4-Azidobenzpyramine in imaging techniques, such as fluorescence microscopy, could provide new insights into the behavior of biomolecules in living cells.
Méthodes De Synthèse
The synthesis of 4-Azidobenzpyramine involves the reaction of benzpyramine with sodium azide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Azidobenzpyramine. The synthesis of 4-Azidobenzpyramine is a relatively simple process and can be carried out on a large scale.
Applications De Recherche Scientifique
4-Azidobenzpyramine has been extensively studied for its potential applications in scientific research. It has been used as a tool compound in chemical biology and biochemistry to study protein-ligand interactions. 4-Azidobenzpyramine can be used to label proteins with an azide group, which can then be selectively conjugated to a variety of biomolecules using click chemistry. This approach has been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.
Propriétés
Numéro CAS |
135408-68-3 |
|---|---|
Nom du produit |
4-Azidobenzpyramine |
Formule moléculaire |
C28H35N7O2 |
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
4-azido-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]benzamide |
InChI |
InChI=1S/C28H35N7O2/c1-34(19-7-3-5-18-31-28(36)24-11-13-25(14-12-24)32-33-29)20-21-35(27-8-4-6-17-30-27)22-23-9-15-26(37-2)16-10-23/h4,6,8-17H,3,5,7,18-22H2,1-2H3,(H,31,36) |
Clé InChI |
NAHSFBHKNMTMLR-UHFFFAOYSA-N |
SMILES |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
SMILES canonique |
CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
Synonymes |
4-azidobenzpyramine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)








![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)



